2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Substituents: The various substituents (2-chlorophenyl, 4-methoxyphenyl, and phenyl groups) are introduced through substitution reactions.
Sulfur Introduction: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions and the specific biological processes affected.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl methyl sulfone
- 4-Methoxyphenyl methyl sulfone
- Phenyl methyl sulfone
Uniqueness
What sets 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE apart from these similar compounds is its unique combination of substituents and the presence of the pyridine ring. This unique structure could confer specific properties and reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2OS/c1-30-21-13-11-18(12-14-21)22-15-25(19-7-3-2-4-8-19)29-26(23(22)16-28)31-17-20-9-5-6-10-24(20)27/h2-15H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXUBDLULASPSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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